2-Methyl-2-pentyl-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-pentyl-1,3-benzodioxole is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-pentyl-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of 2-heptanone with o-phenylenediamine under acidic conditions to form the desired benzodioxole structure . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
2-Methyl-2-pentyl-1,3-benzodioxole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Methyl-2-pentyl-1,3-benzodioxole involves its interaction with specific molecular targets. For example, certain benzodioxole derivatives have been found to act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-pentyl-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
2-Methyl-1,3-benzodioxole: Lacks the pentyl group, resulting in different chemical and biological properties.
2-Ethyl-2-pentyl-1,3-benzodioxole: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
2-Methyl-2-butyl-1,3-benzodioxole: Has a shorter alkyl chain, influencing its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
4436-30-0 |
---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-methyl-2-pentyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O2/c1-3-4-7-10-13(2)14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI-Schlüssel |
PELGNAVQBDNQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OC2=CC=CC=C2O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.